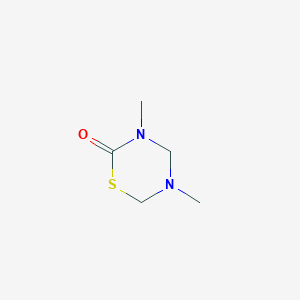
3,5-Dimethyl-1,3,5-thiadiazinan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-1,3,5-thiadiazinan-2-one is a heterocyclic compound that belongs to the class of thiadiazines.
Métodos De Preparación
The synthesis of 3,5-Dimethyl-1,3,5-thiadiazinan-2-one typically involves the reaction of a dithiocarbamate with formaldehyde and an amine. This one-pot domino reaction is carried out under mild conditions, often in aqueous ethanol . The industrial production methods for this compound are similar, with the reaction being scaled up to accommodate larger quantities .
Análisis De Reacciones Químicas
3,5-Dimethyl-1,3,5-thiadiazinan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Aplicaciones Científicas De Investigación
3,5-Dimethyl-1,3,5-thiadiazinan-2-one has found numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its antimicrobial, antifungal, and antiprotozoal properties . In medicine, it has shown potential as an anticancer agent and has been investigated for its use in drug delivery systems . Additionally, it has applications in the industry, particularly in the development of new materials with unique properties .
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-1,3,5-thiadiazinan-2-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms . Its anticancer activity is believed to be due to its interaction with specific enzymes and proteins involved in cell proliferation and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
3,5-Dimethyl-1,3,5-thiadiazinan-2-one is unique among thiadiazines due to its specific substitution pattern and resulting biological activities . Similar compounds include other thiadiazines such as 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione . These compounds share some structural similarities but can differ significantly in their chemical properties and biological activities .
Propiedades
Número CAS |
3568-73-8 |
|---|---|
Fórmula molecular |
C5H10N2OS |
Peso molecular |
146.21 g/mol |
Nombre IUPAC |
3,5-dimethyl-1,3,5-thiadiazinan-2-one |
InChI |
InChI=1S/C5H10N2OS/c1-6-3-7(2)5(8)9-4-6/h3-4H2,1-2H3 |
Clave InChI |
PQFMVVPIDTYSDY-UHFFFAOYSA-N |
SMILES canónico |
CN1CN(C(=O)SC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{1-oxo-1-[2-(pyridin-3-ylcarbonyl)hydrazinyl]butan-2-yl}-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B12448198.png)
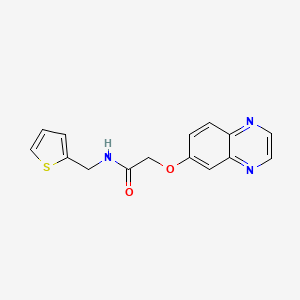
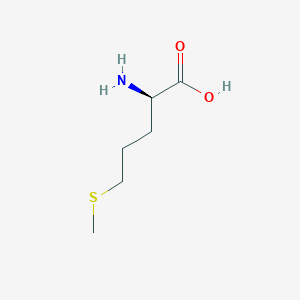
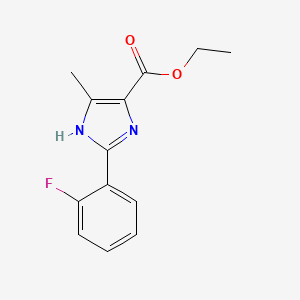
![3-Phenyl-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B12448210.png)
![1'H-spiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'-one](/img/structure/B12448213.png)
![(2E)-3-[4-(Imidazol-1-YL)phenyl]prop-2-enoic acid](/img/structure/B12448224.png)
![N-[4-(5-Methyl-isoxazol-3-ylsulfamoyl)-phenyl]-3-phenyl-propionamide](/img/structure/B12448251.png)
![N-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}butanamide](/img/structure/B12448256.png)
![1-Boc-3-[(2-bromobenzyl-amino)-methyl]-pyrrolidine](/img/structure/B12448260.png)
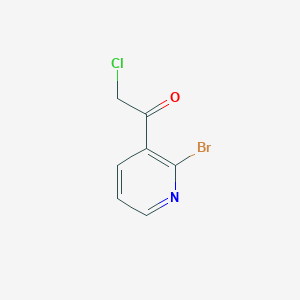
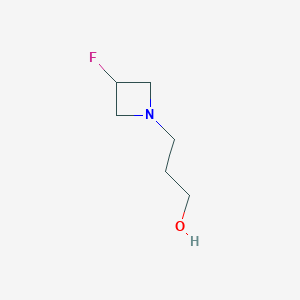
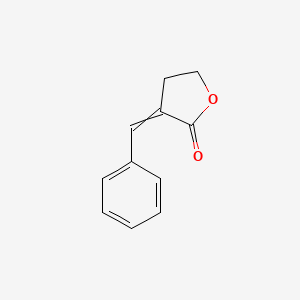
![11-[4-(dimethylamino)phenyl]-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12448278.png)
